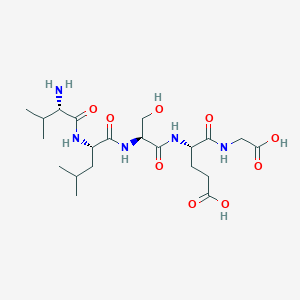

H-Val-Leu-Ser-Glu-Gly-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Val-Leu-Ser-Glu-Gly-OH is a useful research compound. Its molecular formula is C21H37N5O9 and its molecular weight is 503.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of H-Val-Leu-Ser-Glu-Gly-OH can be categorized into several key areas:

- Antimicrobial Activity : Peptides similar to this compound have been shown to disrupt microbial membranes, leading to cell lysis. Research indicates that peptides with hydrophobic residues enhance their ability to penetrate bacterial membranes, thus increasing their antimicrobial efficacy.

- Antioxidant Properties : This peptide may possess antioxidant capabilities, helping to scavenge free radicals and mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species.

- Antihypertensive Effects : Some studies suggest that peptides can inhibit angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure. This property could position this compound as a candidate for managing hypertension.

- Anticancer Potential : Preliminary findings indicate that certain peptides can induce apoptosis in cancer cells. The mechanisms through which this compound exerts anticancer effects warrant further investigation.

Therapeutic Applications

The therapeutic applications of this compound are promising and include:

- Cardiovascular Health : Given its potential antihypertensive properties, this peptide could be explored for use in treating cardiovascular diseases related to high blood pressure.

- Infection Control : Its antimicrobial properties make it a candidate for developing new antibiotics or antimicrobial agents against resistant strains of bacteria.

- Cancer Treatment : The ability to induce apoptosis in cancer cells suggests that this compound could be investigated as part of a therapeutic regimen for specific types of cancer.

Future Directions in Research

Future research on this compound should focus on:

- In Vivo Studies : Conducting studies in living organisms to assess the efficacy and safety of this peptide in therapeutic contexts.

- Mechanistic Studies : Elucidating the precise molecular pathways through which the peptide exerts its biological effects.

- Formulation Development : Exploring how this peptide can be incorporated into drug formulations or delivery systems for enhanced therapeutic outcomes.

Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of microbial membranes | |

| Antioxidant | Scavenging free radicals | |

| Antihypertensive | Inhibition of ACE | |

| Anticancer | Induction of apoptosis in cancer cells |

Eigenschaften

CAS-Nummer |

83178-69-2 |

|---|---|

Molekularformel |

C21H37N5O9 |

Molekulargewicht |

503.5 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C21H37N5O9/c1-10(2)7-13(25-21(35)17(22)11(3)4)19(33)26-14(9-27)20(34)24-12(5-6-15(28)29)18(32)23-8-16(30)31/h10-14,17,27H,5-9,22H2,1-4H3,(H,23,32)(H,24,34)(H,25,35)(H,26,33)(H,28,29)(H,30,31)/t12-,13-,14-,17-/m0/s1 |

InChI-Schlüssel |

KRBYJGNJBRHLDI-WSMBLCCSSA-N |

SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(C(C)C)N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(C(C)C)N |

Sequenz |

VLSEG |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.